4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-N-propyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-10-20-19(22)18-17(21-11-4-5-12-21)16(13-23-18)15-8-6-14(2)7-9-15/h4-9,11-13H,3,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOQSQLCTCXUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached to the thiophene ring through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with a suitable amine, such as propylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide with analogs listed by EOS Med Chem . While empirical data (e.g., potency, solubility) are unavailable, structural variations and their hypothetical implications are discussed.
Table 1: Structural Comparison of Thiophene- and Heterocycle-Based Compounds
| Compound Name | Core Structure | Key Substituents | Hypothesized Application |
|---|---|---|---|
| This compound | Thiophene-2-carboxamide | 4-methylphenyl (C₆H₄CH₃), pyrrole (C₄H₄N), N-propyl (C₃H₇) | Enzyme/receptor modulation (e.g., kinases) |
| Methyl 6-chlorobenzo[b]thiophene-2-carboxylate | Benzothiophene | Chlorine at position 6, methyl ester (COOCH₃) | Anticancer or anti-inflammatory agents |
| 4-Oxo-2-(3-pyridyl)-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylic acid t-Bu ester | Spirocyclic oxazole | Pyridine (C₅H₄N), tert-butyl ester | CNS-targeting (e.g., GABA receptors) |
| Ethyl 4-(tert-butoxycarbonylamino)cyclohexanecarboxylate | Cyclohexane | Boc-protected amine (NHBoc), ethyl ester | Peptidomimetic or prodrug development |
Key Observations :
Thiophene vs. The chlorine atom may improve electrophilic reactivity or metabolic stability .
Pyrrole vs. Pyridine Substituents: The pyrrole group in the target compound provides a hydrogen-bond donor (N-H), whereas the pyridine in 4-Oxo-2-(3-pyridyl)-... offers a basic nitrogen for ionic interactions. This difference could influence target selectivity (e.g., kinases vs. neurotransmitter receptors) .
Amide vs. Ester Functional Groups: The carboxamide group in the target compound may enhance binding specificity through hydrogen bonding, while esters (e.g., in Ethyl 4-(tert-butoxycarbonylamino)...) are typically prodrug moieties or metabolically labile groups.
Hydrophobic Substituents: The 4-methylphenyl and propyl groups in the target compound likely increase lipophilicity, favoring membrane permeability.
Biological Activity
4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.4 g/mol. The compound features a thiophene ring, a pyrrole moiety, and a propyl side chain, which contribute to its unique electronic and steric properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂OS |
| Molecular Weight | 324.4 g/mol |
| Structural Features | Thiophene, Pyrrole |
| CAS Number | 1291855-61-2 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing pyrrole and thiophene rings can inhibit key signaling pathways involved in cancer cell proliferation and survival .
A notable study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing that these compounds could induce apoptosis and inhibit tumor growth:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A (related) | MCF-7 | 0.01 |
| Compound B (related) | NCI-H460 | 0.03 |
| Compound C (related) | HeLa | 7.01 |
These findings suggest that this compound may possess similar anticancer properties due to its structural components.
Antimicrobial Activity
The biological activity of this compound extends beyond anticancer effects. Pyrrole-containing compounds have been associated with antibacterial properties as well. In vitro studies have shown that certain derivatives exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Study on Antitumor Activity
A recent study focused on the synthesis and evaluation of various derivatives of pyrrole-thiophene compounds for their antitumor activity. The results demonstrated that several derivatives significantly inhibited cancer cell proliferation across multiple cell lines, indicating the potential for developing new anticancer agents based on the core structure of this compound .
The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of key enzymes and signaling pathways associated with cell survival and proliferation. For instance, some studies have suggested that these compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Q & A
Basic: What are the standard synthetic routes for synthesizing 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Introduction of the 4-methylphenyl group via Friedel-Crafts alkylation using a methyl-substituted benzyl halide and a Lewis acid catalyst (e.g., AlCl₃) .
- Step 2: Formation of the pyrrole ring through Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with ammonia or a primary amine .
- Step 3: Amide bond formation between the thiophene-carboxylic acid intermediate and N-propylamine using coupling agents like EDCl/HOBt .
- Key Conditions: Temperature control (60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography. Yield optimization requires strict stoichiometric ratios and catalyst selection .
Advanced: How can coupling efficiency of the pyrrole moiety be optimized during synthesis?
Answer:
Efficiency improvements focus on:
- Catalyst Screening: Testing alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance electrophilic substitution at the thiophene ring .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Protection/Deprotection Strategies: Temporarily protecting reactive sites (e.g., carboxylic acid) with tert-butyldimethylsilyl (TBS) groups prevents side reactions during pyrrole coupling .
- Monitoring: Real-time HPLC-MS tracks intermediate formation, enabling rapid adjustments .
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Answer:
Essential techniques include:
- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
- FT-IR: Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, pyrrole N-H at ~3400 cm⁻¹) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- X-ray Crystallography: Resolves stereochemistry and confirms solid-state conformation .
Advanced: How to resolve discrepancies in NMR data for novel derivatives?
Answer:
Contradictions arise from tautomerism or dynamic processes. Mitigation strategies:
- Variable Temperature NMR: Identifies temperature-dependent shifts caused by rotational barriers (e.g., amide bond) .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict chemical shifts, comparing with experimental data to assign ambiguous signals .
- 2D NMR (COSY, NOESY): Maps through-space and through-bond correlations to resolve overlapping peaks .
- Isotopic Labeling: Replacing exchangeable protons (e.g., NH) with deuterium simplifies spectra .
Basic: What biological assays are appropriate for initial therapeutic screening?
Answer:
Prioritize target-specific assays:
- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity measured via malachite green assay) .
- Cytotoxicity: MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antimicrobial Screening: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Binding Affinity: Surface plasmon resonance (SPR) quantifies interactions with receptors (e.g., IC₅₀ determination) .
Advanced: How do structural modifications at the 4-methylphenyl group affect target binding?
Answer:
SAR studies reveal:
- Electron-Withdrawing Groups (e.g., Cl, F): Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility .
- Steric Effects: Bulky substituents (e.g., tert-butyl) disrupt π-π stacking with aromatic residues, lowering affinity .
- Para vs. Meta Substitution: Para-methyl improves metabolic stability (blocking CYP450 oxidation), while meta-substituents alter dihedral angles, affecting fit into binding sites .
- Validation: Co-crystallization with target proteins (e.g., PDB deposition) and molecular dynamics simulations (e.g., GROMACS) quantify binding dynamics .
Advanced: What in vivo models evaluate the compound’s pharmacokinetic profile?
Answer:
- Rodent Models: Administer 10–50 mg/kg orally or intravenously; measure plasma concentration via LC-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂ .
- Tissue Distribution: Radiolabeled compound (¹⁴C) tracks accumulation in target organs (e.g., liver, brain) .
- Metabolite Identification: Microsomal stability assays (human/rat liver microsomes) identify major Phase I/II metabolites .
- Blood-Brain Barrier Penetration: In situ perfusion models quantify logBB values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
